molecular formula C10H7FS B192845 2-(4-Fluorophenyl)thiophene CAS No. 58861-48-6

2-(4-Fluorophenyl)thiophene

Cat. No. B192845
Key on ui cas rn: 58861-48-6
M. Wt: 178.23 g/mol
InChI Key: PURJRGMZIKXDMW-UHFFFAOYSA-N
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Patent
US09056850B2

Procedure details

DCM (350 ml, 1 L/mol) was added to 91.7 g 5-iodo-2-methylbenzoic acid (91.7 g, 0.35 mol) and the resulting heterogeneous mixture stirred at 22° C. To the resulting mixture was then added thionyl chloride (42.5 g, 0.35 mol) via an addition funnel. The resulting mixture was warmed slowly to reflux temperature (over which time the mixture became a colorless solution and gas evolution was observed), then stirred for 1 hr, then cooled to 2° C. Aluminum chloride granules (56.0 g, 0.42 mol) were added to the resulting mixture, which was then stirred for 15 min at 2° C. A solution of 2-(4-fluorophenyl)thiophene (0.35 mol, 89.7% w/w) in DCM (0.5 L/mol) was then added via addition funnel over 10 minutes, allowing the temperature to rise during addition to 20° C. The resulting mixture was stirred at 20° C. for 2 hrs, then cooled to 2° C. Additional aluminum chloride granules (107.3 g, 0.805 mol) were added and the resulting mixture stirred for 15 min. Acetonitrile (210 ml, 0.6 L/mol) was added via addition funnel over 20 minutes at T≦20° C. Tetramethyldisiloxane (131.6 g, 0.98 mol) was then added via addition funnel over 5 minutes. The resulting mixture was slowly warmed to reflux temperature (42° C.), maintained at reflux for 3 hours, allowed to cool to 22° C. and then stirred for 16 hrs. Water (420 ml, 1.2 L/mol) was added over 30 minutes at T≦35° C. and the resulting mixture stirred strongly for 15 min. The resulting layers were separated, the organic layer washed with water (70 ml, 0.2 L/mol), then concentrated in vacuo at 50° C. to yield the title compound as a residue.
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.35 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
131.6 g
Type
reactant
Reaction Step Six
Quantity
91.7 g
Type
reactant
Reaction Step Seven
Name
Quantity
350 mL
Type
solvent
Reaction Step Seven
Name
Quantity
420 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=O.S(Cl)(Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].[F:20][C:21]1[CH:26]=[CH:25][C:24]([C:27]2[S:28][CH:29]=[CH:30][CH:31]=2)=[CH:23][CH:22]=1.C[SiH2]O[Si](C)(C)C>C(Cl)Cl.O.C(#N)C>[F:20][C:21]1[CH:22]=[CH:23][C:24]([C:27]2[S:28][C:29]([CH2:7][C:6]3[CH:10]=[C:2]([I:1])[CH:3]=[CH:4][C:5]=3[CH3:11])=[CH:30][CH:31]=2)=[CH:25][CH:26]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
42.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0.35 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
131.6 g
Type
reactant
Smiles
C[SiH2]O[Si](C)(C)C
Step Seven
Name
Quantity
91.7 g
Type
reactant
Smiles
IC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
420 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
the resulting heterogeneous mixture stirred at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed slowly
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (over which time the mixture
STIRRING
Type
STIRRING
Details
then stirred for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 2° C
STIRRING
Type
STIRRING
Details
was then stirred for 15 min at 2° C
Duration
15 min
ADDITION
Type
ADDITION
Details
to rise during addition to 20° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 20° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 2° C
STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was slowly warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (42° C.)
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 22° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hrs
Duration
16 h
STIRRING
Type
STIRRING
Details
the resulting mixture stirred strongly for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
WASH
Type
WASH
Details
the organic layer washed with water (70 ml, 0.2 L/mol)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1SC(=CC1)CC1=C(C=CC(=C1)I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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